Cimigenoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
Cimigenoside: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cimigenoside is a naturally occurring triterpenoid (B12794562) glycoside found in plants of the Actaea genus (formerly Cimicifuga).[1] This compound has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in oncology and immunology. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of cimigenoside, with a focus on its mechanism of action as a γ-secretase inhibitor and its immunomodulatory effects. Detailed experimental protocols for key assays are also provided to facilitate further research and development.
Chemical Structure and Properties
Cimigenoside is characterized by a complex cycloartane (B1207475) triterpenoid core linked to a xylose sugar moiety. Its detailed chemical identifiers and physicochemical properties are summarized below.
Chemical Identification
| Identifier | Value |
| IUPAC Name | (2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.0¹,¹⁸.0³,¹⁷.0⁴,¹⁴.0⁷,¹².0¹²,¹⁴]tetracosan-9-yl]oxy]oxane-3,4,5-triol[1] |
| SMILES String | C[C@@H]1C[C@@H]2--INVALID-LINK--C)(C)C)O[C@H]8--INVALID-LINK--O)O)O)C)O2">C@HC(C)(C)O |
| InChI Key | BTPYUWOBZFGKAI-XYGBCAHESA-N[1] |
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₅H₅₆O₉[1] |
| Molecular Weight | 620.8 g/mol [1] |
| Appearance | White powder |
| Solubility | Soluble in methanol; sparingly soluble in water. A stock solution of 10 mM can be prepared by dissolving in 0.1% DMSO.[2] |
| Storage | Store as a solid at -20°C. Stock solutions can be stored at -20°C for several months. |
Biological and Pharmacological Properties
Cimigenoside exhibits a range of biological activities, with its anti-cancer and immunomodulatory effects being the most extensively studied.
Anti-Cancer Activity: Inhibition of the γ-Secretase/Notch Signaling Pathway
A primary mechanism underlying the anti-cancer properties of cimigenoside is its function as a novel γ-secretase inhibitor. By inhibiting this enzyme complex, cimigenoside effectively modulates the Notch signaling pathway, which is frequently dysregulated in various cancers.
The Notch signaling pathway is a highly conserved cell-cell communication system that plays a critical role in cell proliferation, differentiation, and apoptosis. In many cancers, aberrant activation of this pathway contributes to tumor growth and metastasis. The key steps in the canonical Notch signaling pathway and the inhibitory action of cimigenoside are depicted below.
By inhibiting the γ-secretase-mediated cleavage, cimigenoside prevents the release of the Notch Intracellular Domain (NICD). This, in turn, blocks the translocation of NICD to the nucleus and subsequent activation of target genes that promote cancer cell proliferation, survival, and invasion.
Studies have demonstrated that cimigenoside can suppress the viability of lung cancer cells (A549) in a time- and dose-dependent manner.[2] Furthermore, it has been shown to induce apoptosis in these cells by downregulating the anti-apoptotic protein Bcl-2 and upregulating the pro-apoptotic proteins Bax, caspase-3, and caspase-9.[2]
Immunomodulatory Effects
In addition to its anti-cancer properties, cimigenoside has been reported to possess immunomodulatory activity. While the precise mechanisms are still under investigation, it is suggested that cimigenoside can influence the activity of various immune cells. This may contribute to its overall therapeutic potential, particularly in the context of cancer immunotherapy where modulating the tumor microenvironment is crucial.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the biological activity of cimigenoside.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the effect of cimigenoside on cancer cell viability.
Principle: Metabolically active cells with functional mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Cancer cell line (e.g., A549 human lung carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Cimigenoside stock solution (10 mM in 0.1% DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of approximately 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Treatment: Prepare serial dilutions of cimigenoside in complete culture medium to achieve final concentrations (e.g., 1, 2, 5 µmol/L).[2] Aspirate the old medium from the wells and add 100 µL of the treatment media. Include a vehicle control (0.1% DMSO in medium) and a blank control (medium only).
-
Incubation: Incubate the plates for the desired treatment periods (e.g., 24, 48, and 72 hours).[2]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium containing MTT from each well and add 100 µL of DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Absorbance of treated cells / Absorbance of control cells) x 100
Apoptosis Assessment (Annexin V-FITC and Propidium Iodide Staining)
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with cimigenoside.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
Cimigenoside stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed and treat cells with various concentrations of cimigenoside for a specified time (e.g., 48 hours) as described in the MTT assay protocol.[2]
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
γ-Secretase Inhibition Assay
This protocol provides a general framework for a cell-free assay to measure the inhibitory effect of cimigenoside on γ-secretase activity.
Principle: This assay utilizes a synthetic substrate that mimics the cleavage site of a known γ-secretase substrate (e.g., a fragment of the amyloid precursor protein, APP). The substrate is labeled with a fluorophore and a quencher. Upon cleavage by γ-secretase, the fluorophore is separated from the quencher, resulting in an increase in fluorescence that is proportional to the enzyme's activity.
Materials:
-
Source of γ-secretase (e.g., membrane preparations from HEK293T cells)[3]
-
Fluorogenic γ-secretase substrate
-
Assay buffer
-
Cimigenoside
-
Known γ-secretase inhibitor (positive control)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reaction Setup: In a 96-well black microplate, add the assay buffer, the source of γ-secretase, and varying concentrations of cimigenoside or the positive control inhibitor.
-
Substrate Addition: Initiate the reaction by adding the fluorogenic γ-secretase substrate to each well.
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 1-2 hours) in the dark.[4]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific fluorogenic substrate used.
-
Data Analysis: Calculate the percentage of inhibition of γ-secretase activity for each concentration of cimigenoside compared to the untreated control.
Immunomodulatory Activity Assessment (In Vitro Macrophage Activation)
This protocol outlines an in vitro method to assess the immunomodulatory effect of cimigenoside on macrophages.
Principle: Macrophages play a key role in the immune response. Their activation can be assessed by measuring the production of signaling molecules such as nitric oxide (NO).
Materials:
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Cimigenoside
-
Lipopolysaccharide (LPS) (as a positive control for macrophage activation)
-
Griess Reagent
Procedure:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and incubate overnight.
-
Treatment: Treat the cells with different concentrations of cimigenoside, with or without LPS, for 24 hours.
-
Nitric Oxide Measurement: Collect the cell culture supernatant. Mix an equal volume of the supernatant with Griess Reagent and incubate for 15 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Determine the concentration of nitrite (B80452) (a stable product of NO) in the supernatants by comparing the absorbance values to a standard curve of sodium nitrite. An increase in NO production indicates macrophage activation.
Experimental Workflow and Logical Relationships
The investigation of cimigenoside's anti-cancer effects typically follows a structured workflow, starting from in vitro characterization to more complex analyses.
Conclusion
Cimigenoside is a promising natural compound with well-defined anti-cancer and potential immunomodulatory properties. Its ability to inhibit the γ-secretase/Notch signaling pathway provides a clear mechanism for its anti-proliferative and pro-apoptotic effects in cancer cells. The detailed chemical information and experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals aiming to further explore the therapeutic potential of cimigenoside. Future in vivo studies are warranted to validate the in vitro findings and to assess the safety and efficacy of cimigenoside in preclinical models.
References
- 1. Cimigenol xyloside | C35H56O9 | CID 16088242 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. isez.pan.krakow.pl [isez.pan.krakow.pl]
- 3. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.rndsystems.com [resources.rndsystems.com]
